molecular formula C19H14F3N3O2 B11375413 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375413
M. Wt: 373.3 g/mol
InChI Key: UIAIAUMIGMTSFD-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a pyridazine ring, substituted with a 3-methylphenyl group, a trifluoromethylphenyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

    Substitution Reactions: The introduction of the 3-methylphenyl and 2-(trifluoromethyl)phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and elevated temperatures to facilitate the substitution process.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative. This step is typically carried out under mild conditions to avoid decomposition of the intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the use of strong acids or halogens as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other dihydropyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridazine ring and a carboxamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C19H14F3N3O2/c1-12-5-4-6-13(11-12)25-10-9-16(26)17(24-25)18(27)23-15-8-3-2-7-14(15)19(20,21)22/h2-11H,1H3,(H,23,27)

InChI Key

UIAIAUMIGMTSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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